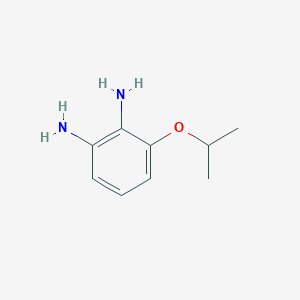

3-Isopropoxy-benzene-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-propan-2-yloxybenzene-1,2-diamine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,10-11H2,1-2H3 |

InChI Key |

CYNMJRBJZCKFKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isopropoxy Benzene 1,2 Diamine

Established Synthetic Pathways to 3-Isopropoxy-benzene-1,2-diamine

The synthesis of this compound can be approached through both linear and convergent strategies, each with its own set of advantages and challenges.

A well-documented linear synthetic route to this compound commences with a readily available starting material, 4-nitrophenol (B140041). This multi-step sequence involves the strategic introduction of the isopropoxy group and the subsequent formation of the diamine functionality.

The key transformations in this pathway are:

Allylation of 4-Nitrophenol: The synthesis begins with the allylation of 4-nitrophenol using allyl bromide in the presence of a base such as anhydrous potassium carbonate.

Claisen Rearrangement: The resulting allyl ether undergoes a thermal Claisen rearrangement to yield 2-allyl-4-nitrophenol (B94914). This researchgate.netresearchgate.net-sigmatropic rearrangement is a critical step in repositioning the allyl group on the benzene (B151609) ring.

Isopropoxylation: The phenolic hydroxyl group of 2-allyl-4-nitrophenol is then alkylated with 2-bromopropane (B125204) to introduce the isopropoxy substituent. This etherification is typically carried out in the presence of a suitable base.

Nitro Group Reduction: The final step involves the reduction of the nitro group to an amine. This transformation is crucial for forming the diamine. A common method for this reduction is the use of stannous chloride (SnCl₂·2H₂O) in a suitable solvent like ethanol (B145695). nih.gov Catalytic hydrogenation is another viable method for this step.

A summary of the reagents and typical yields for this multi-step synthesis is provided in the table below.

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 4-Nitrophenol | Allyl bromide, K₂CO₃ | 1-Allyloxy-4-nitrobenzene | High |

| 2 | 1-Allyloxy-4-nitrobenzene | Heat (e.g., in diphenyl ether) | 2-Allyl-4-nitrophenol | ~65 |

| 3 | 2-Allyl-4-nitrophenol | 2-Bromopropane, Base (e.g., DBU) | 2-Allyl-1-isopropoxy-4-nitrobenzene | - |

| 4 | 2-Allyl-1-isopropoxy-4-nitrobenzene | SnCl₂·2H₂O, Ethanol | 3-Allyl-4-isopropoxy-benzeneamine | ~79 |

| 5 | 3-Allyl-4-isopropoxy-benzeneamine | Ozonolysis followed by reduction | This compound | - |

One potential convergent route could involve the synthesis of a suitably protected 2-aminophenol (B121084) derivative and a functionalized nitrobenzene (B124822) fragment. For instance, the coupling of a protected 2-amino-3-isopropoxyphenol with a nitrating agent that can selectively functionalize the adjacent position would be a convergent approach. However, specific examples of convergent syntheses for this particular diamine are not prevalent in the literature, suggesting that linear sequences are more commonly employed.

A general representation of a convergent approach is outlined below:

| Fragment A Synthesis | Fragment B Synthesis | Coupling and Final Product Formation |

| Preparation of a protected 3-isopropoxyaniline (B150228) derivative. | Preparation of a suitable aminating or nitrating reagent. | Coupling of Fragment A and B, followed by deprotection and/or reduction to yield this compound. |

Table 2: Conceptual framework for a convergent synthesis of this compound.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis by offering milder reaction conditions, higher selectivity, and improved efficiency. Both homogeneous and heterogeneous catalysis can be envisioned for the synthesis of this compound and its intermediates.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can be particularly effective for specific bond-forming reactions. For the synthesis of precursors to this compound, transition metal-catalyzed cross-coupling reactions are highly relevant. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be employed to introduce one of the amine functionalities onto a pre-functionalized aromatic ring containing the isopropoxy group.

Another potential application of homogeneous catalysis is in the directed C-H functionalization of an isopropoxybenzene (B1215980) derivative to introduce an amino or nitro group at an adjacent position.

| Catalytic Reaction | Catalyst Type | Potential Application in Synthesis |

| Buchwald-Hartwig Amination | Palladium-based complexes | Introduction of an amino group onto an aryl halide or triflate precursor. |

| C-H Amination | Rhodium or Palladium complexes | Direct introduction of an amino group ortho to the isopropoxy substituent. |

Table 3: Potential applications of homogeneous catalysis in the synthesis of this compound precursors.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. A key step in the synthesis of this compound is the reduction of a nitro group. This transformation is commonly achieved through heterogeneous catalytic hydrogenation.

A variety of metal-based catalysts can be employed for the reduction of nitroarenes to anilines. These include:

Palladium on carbon (Pd/C): A widely used and effective catalyst for hydrogenation.

Platinum on carbon (Pt/C): Another common and robust hydrogenation catalyst.

Raney Nickel (Raney Ni): A cost-effective alternative for industrial-scale reductions.

Gold nanoparticles supported on silica (B1680970): Have been reported for the reduction of 2-nitroaniline. acs.org

The choice of catalyst can influence the selectivity and reaction conditions. For the synthesis of this compound, a selective reduction of a dinitro precursor or a nitro-amino precursor would be required. The selective partial hydrogenation of dinitrobenzenes to nitroanilines has been achieved using catalysts such as Ru/C. researchgate.net

| Catalyst | Support | Reactant Type | Product |

| Pd, Pt, or Ni | Carbon, Alumina | Nitroarene | Aniline |

| Au nanoparticles | Silica | 2-Nitroaniline | o-Phenylenediamine (B120857) |

| Ru | Carbon | Dinitrobenzene | Nitroaniline |

Table 4: Examples of heterogeneous catalysts for the reduction of nitroaromatics.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The atom economy of the multi-step synthesis can be calculated to identify steps with significant waste generation. wikipedia.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. For instance, microwave-assisted synthesis of anilines in water has been reported as a greener alternative to traditional methods. tandfonline.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. The use of recyclable heterogeneous catalysts for the reduction step is a prime example. whiterose.ac.uk

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Catalytic reactions often allow for milder reaction conditions.

The assessment of the "greenness" of a synthetic route can be quantified using various metrics, such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), which consider the total waste generated per unit of product. nih.govmdpi.com

| Green Chemistry Principle | Application to Synthesis of this compound |

| Atom Economy | Evaluating the efficiency of each step in the linear synthesis to identify areas for improvement. Convergent syntheses can sometimes offer better overall atom economy. |

| Safer Solvents | Replacing traditional organic solvents with greener alternatives like water or bio-derived solvents in steps like the nitro reduction or amination. |

| Catalysis | Employing recyclable heterogeneous catalysts for hydrogenation, which minimizes waste and allows for easier product purification. |

| Energy Efficiency | Developing catalytic methods that proceed under milder conditions (lower temperature and pressure) compared to classical stoichiometric reactions. |

Table 5: Application of green chemistry principles to the synthesis of this compound.

Purification and Isolation Techniques for High-Purity this compound in Research

Achieving a high degree of purity for this compound is paramount for its use in further research applications, as impurities can significantly affect the outcome of subsequent reactions. A combination of techniques is often employed to isolate the compound in a highly pure form.

Following the synthesis, an initial workup procedure typically involves adjusting the pH of the reaction mixture and performing an extraction with an organic solvent, such as ethyl acetate. However, to obtain high-purity material, further purification is necessary.

Recrystallization is a primary method for purifying solid organic compounds. For this compound, recrystallization from n-heptane has been shown to yield a product with a purity exceeding 98%. The choice of solvent is critical; for related phenylenediamines, other solvents and solvent systems have been suggested, such as ethyl acetate, acetonitrile, or a mixture of an alcohol (methanol or ethanol) with diethyl ether. researchgate.net The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor. The use of decolorizing agents like activated charcoal can be beneficial in removing colored impurities. orgsyn.org

Column chromatography is another powerful technique for the purification of organic compounds. youtube.com While specific conditions for this compound are not extensively detailed in the provided literature, general principles can be applied. A silica gel stationary phase is commonly used, and the mobile phase (eluent) would be a solvent system optimized to provide good separation of the desired product from any byproducts or unreacted starting materials. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is a standard analytical method. A common setup for analyzing this compound involves a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and water, for example, in a 70:30 ratio. Detection is typically carried out using a UV detector.

In some cases for phenylenediamines, purification can be achieved by converting the diamine to its dihydrochloride salt . This salt can be recrystallized and then converted back to the free diamine. orgsyn.org Another technique that can be employed for the purification of phenylenediamines is distillation under reduced pressure , which is particularly useful for removing non-volatile impurities. orgsyn.org

The identity and purity of this compound are confirmed using various analytical techniques. Spectroscopic data provides crucial structural information.

Table 2: Analytical Characterization of this compound

| Analytical Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.58 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.12 (s, 2H, NH₂), 1.32 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂) |

| IR (KBr) | 3375 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C–N bend) |

Chemical Reactivity and Derivatization Studies of 3 Isopropoxy Benzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions of 3-Isopropoxy-benzene-1,2-diamine

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of both the isopropoxy and the two amino groups. youtube.com All three are electron-donating groups, which increase the nucleophilicity of the aromatic ring. youtube.com The isopropoxy group and the amino groups are ortho-, para-directing. chemistrysteps.com However, the positions ortho and para to the amino groups are already substituted or sterically hindered. This leaves the positions ortho and para to the isopropoxy group as the most likely sites for substitution.

The directing effects of the substituents can be summarized as follows:

Isopropoxy group (-O-iPr): This is a moderately activating ortho-, para-director.

Amino groups (-NH2): These are strongly activating ortho-, para-directors.

Given the positions of the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6. The C4 and C6 positions are ortho to the isopropoxy group and meta to one of the amino groups. The C5 position is para to the isopropoxy group and meta to the other amino group. The strong activating and directing effect of the amino groups, combined with the steric hindrance from the isopropoxy group, suggests that substitution is most likely to occur at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution and to avoid side reactions such as oxidation of the amine groups. For instance, nitration would likely require the use of a protecting group for the amine functionalities to prevent their oxidation. youtube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Directing Influence | Predicted Outcome |

| C4 | Ortho to -O-iPr, Meta to -NH2 (at C2) | Favorable | Major product |

| C5 | Para to -O-iPr, Meta to -NH2 (at C1) | Less favorable | Minor product |

| C6 | Ortho to -O-iPr, Ortho to -NH2 (at C1) | Sterically hindered | Minor product |

Nucleophilic Reactions Involving the Amine Functionalities of this compound

The two primary amine groups of this compound are nucleophilic and can readily react with a variety of electrophiles. quora.com These reactions are fundamental to the derivatization of this compound and its use as a building block in the synthesis of more complex molecules, particularly heterocycles. wikipedia.org

One of the most important reactions of o-phenylenediamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. wikipedia.org Similarly, reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles. wikipedia.org For example, condensation with formic acid would yield an isopropoxy-substituted benzimidazole (B57391). wikipedia.org

The amine groups can also undergo N-alkylation and N-acylation. Alkylation can be achieved using alkyl halides, while acylation can be performed with acid chlorides or anhydrides. These reactions allow for the introduction of a wide range of functional groups, modifying the properties of the parent molecule. The relative reactivity of the two amine groups can be influenced by the steric hindrance imposed by the adjacent isopropoxy group.

Table 2: Common Nucleophilic Reactions of this compound

| Reagent | Product Type |

| 1,2-Diketone | Quinoxaline (B1680401) |

| Carboxylic Acid/Ester/Acid Chloride | Benzimidazole |

| Alkyl Halide | N-Alkylated derivative |

| Acid Anhydride/Acid Chloride | N-Acylated derivative |

| Aldehyde/Ketone | Schiff Base |

Redox Chemistry and Oxidation States of this compound

Aromatic amines are susceptible to oxidation, and this compound is no exception. The presence of two electron-donating amino groups makes the compound relatively easy to oxidize. youtube.com Mild oxidizing agents can lead to the formation of colored products, a common characteristic of phenylenediamines. wikipedia.org Stronger oxidizing agents can lead to polymerization or decomposition of the molecule. The oxidation can result in the formation of quinone-diimine structures.

Conversely, the nitro precursor of this compound, 3-isopropoxy-1,2-dinitrobenzene or a related nitroaniline, can be reduced to form the diamine. wikipedia.org This reduction is a key step in the synthesis of this compound. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H2/Pd/C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). youtube.com

The redox potential of this compound is influenced by the electron-donating isopropoxy group, which increases the electron density on the aromatic ring and makes it more susceptible to oxidation compared to unsubstituted o-phenylenediamine (B120857).

Reaction Mechanisms in the Functionalization and Derivatization of this compound

The functionalization and derivatization of this compound are governed by well-established reaction mechanisms in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. khanacademy.orgmasterorganicchemistry.com The attack of an electrophile on the electron-rich benzene ring is the rate-determining step. libretexts.org The subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.com The regioselectivity is dictated by the electronic effects of the isopropoxy and amino substituents, which stabilize the transition states leading to ortho and para substitution.

Nucleophilic Acyl Substitution: The formation of amides via acylation involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent (e.g., acid chloride). This is followed by the elimination of a leaving group (e.g., chloride ion) to form the amide.

Formation of Heterocycles: The synthesis of quinoxalines and benzimidazoles involves a series of condensation and cyclization steps. For instance, in benzimidazole formation, one amine group initially attacks the carbonyl carbon of a carboxylic acid derivative to form an amide intermediate. Subsequent intramolecular cyclization, involving the attack of the second amine group on the same carbonyl carbon, followed by dehydration, leads to the formation of the imidazole (B134444) ring fused to the benzene ring.

Nucleophilic Aromatic Substitution (SNAr): While less common for this electron-rich system, if the ring were substituted with strong electron-withdrawing groups, it could undergo nucleophilic aromatic substitution. wikipedia.orglibretexts.org This mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org However, for this compound itself, electrophilic substitution is the dominant pathway for aromatic ring functionalization.

Applications of 3 Isopropoxy Benzene 1,2 Diamine As a Precursor in Advanced Chemical Synthesis

Utilization in Heterocyclic Compound Synthesis

The presence of the 1,2-diamine functionality makes 3-isopropoxy-benzene-1,2-diamine an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. These ring systems are of significant interest due to their prevalence in biologically active molecules and functional materials.

Benzimidazoles are a prominent class of heterocyclic compounds formed by the fusion of benzene (B151609) and imidazole (B134444) rings. The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. researchgate.netorientjchem.org In this context, this compound can be reacted with a variety of carbonyl-containing compounds to yield 4-isopropoxybenzimidazole derivatives.

The general reaction involves the cyclocondensation of the diamine with an aldehyde or a carboxylic acid, often facilitated by a catalyst. The isopropoxy group, being an electron-donating group, can enhance the nucleophilicity of the diamine, potentially facilitating the reaction. Furthermore, this bulky alkyl group can improve the solubility of the resulting benzimidazole derivatives in organic solvents. A range of catalysts, including p-toluenesulfonic acid and various Lewis acids, can be employed to promote this transformation. orientjchem.org

Below is a table illustrating the potential synthesis of various 4-isopropoxybenzimidazole derivatives from this compound and different reaction partners.

| Reactant for this compound | Resulting Benzimidazole Derivative | Potential Catalyst |

| Formic Acid | 4-Isopropoxy-1H-benzimidazole | Mineral Acid |

| Acetic Acid | 2-Methyl-4-isopropoxy-1H-benzimidazole | p-Toluenesulfonic acid |

| Benzaldehyde | 2-Phenyl-4-isopropoxy-1H-benzimidazole | Oxidizing Agent (e.g., air) |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-isopropoxy-1H-benzimidazole | Lewis Acid (e.g., ZnCl₂) |

This table is generated based on established benzimidazole synthesis methodologies.

Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocycles. encyclopedia.pub They are typically synthesized through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pub this compound serves as a precursor to 5-isopropoxyquinoxaline derivatives.

The reaction proceeds via a double condensation between the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound, forming the pyrazine (B50134) ring fused to the benzene ring. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be performed at room temperature or with gentle heating. chim.it The isopropoxy substituent on the benzene ring can modulate the electronic and physical properties of the resulting quinoxaline (B1680401), which is beneficial for applications in materials science and medicinal chemistry.

The following table demonstrates the formation of different 5-isopropoxyquinoxaline scaffolds from this compound and various 1,2-dicarbonyl compounds.

| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Derivative |

| Glyoxal | 5-Isopropoxyquinoxaline |

| Biacetyl (2,3-Butanedione) | 2,3-Dimethyl-5-isopropoxyquinoxaline |

| Benzil | 2,3-Diphenyl-5-isopropoxyquinoxaline |

| 1-Phenyl-1,2-propanedione | 2-Methyl-3-phenyl-5-isopropoxyquinoxaline |

This table is based on well-known quinoxaline synthesis methods.

Beyond benzimidazoles and quinoxalines, this compound has the potential to be a precursor for a wider array of nitrogen-containing heterocycles. The versatile reactivity of the o-phenylenediamine moiety allows for its participation in various cyclization reactions to form different ring systems. kit.edu

For instance, reactions with β-ketoesters could potentially lead to the formation of 1,5-benzodiazepine derivatives. Similarly, cyclocondensation reactions with other suitable bifunctional reagents could yield more complex heterocyclic structures. While specific examples utilizing this compound for these syntheses are not extensively documented, the fundamental reactivity of the o-phenylenediamine core suggests its applicability in constructing a diverse range of heterocyclic scaffolds. organic-chemistry.orgresearchgate.net The isopropoxy group would be carried into the final structures, imparting its characteristic influence on their properties.

Role in Polymer Chemistry and Material Science

The difunctional nature of this compound makes it a candidate monomer for the synthesis of novel polymeric materials through polycondensation reactions. The incorporation of the isopropoxy group into the polymer backbone can significantly influence the properties of the resulting materials.

Polycondensation reactions involving aromatic diamines are a cornerstone of high-performance polymer synthesis. This compound can be polymerized with various comonomers, such as dianhydrides or diacyl chlorides, to produce polyamides or polyimides. The presence of the bulky and flexible isopropoxy group can disrupt the close packing of polymer chains, which may lead to enhanced solubility and processability of the resulting polymers. This is a significant advantage, as many high-performance aromatic polymers suffer from poor solubility, limiting their applications.

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. dtu.dknih.gov They are typically synthesized through the polycondensation of an aromatic tetramine (B166960) with a dicarboxylic acid or its derivative. dtu.dk While this compound is a diamine, it can be envisioned as a monomer for modified PBI-type structures or copolymers.

More directly, a derivative of this compound, such as a tetramine containing the isopropoxy group, could be used to synthesize novel PBIs. The incorporation of the isopropoxy substituent is expected to enhance the solubility of the PBI in organic solvents, a long-standing challenge in PBI processing. acs.org Improved solubility would allow for easier fabrication of PBI-based materials like films and fibers for various high-temperature applications. The isopropoxy group could also influence the gas permeability and other membrane properties of the resulting PBI, making it a candidate for advanced separation technologies.

Integration into Polyimide and Polyamide Architectures

The synthesis of high-performance polymers such as polyimides and polyamides frequently employs aromatic diamines as key monomers. The general process for creating polyimides involves the polycondensation reaction between a diamine and a tetracarboxylic dianhydride, typically in a two-step process that proceeds through a poly(amic acid) intermediate. vt.edu Similarly, polyamides are synthesized through the condensation of a diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride. youtube.comscience-revision.co.uk

The properties of the resulting polymer, including thermal stability, solubility, and mechanical strength, are highly dependent on the structure of the monomers. vt.edu The introduction of flexible side groups, such as alkoxy chains, onto the diamine monomer is a known strategy to enhance the solubility and processability of otherwise rigid aromatic polymers by disrupting chain packing.

Despite these established principles, a thorough review of scientific databases indicates that This compound has not been reported as a monomer in the synthesis of specific polyimides or polyamides. Research in this area has focused on other substituted diamines. titech.ac.jprsc.orgntu.edu.twmdpi.com Therefore, no experimental data on the properties of polymers derived from this specific diamine is available.

Should such polymers be synthesized, their characterization would typically be presented as follows:

Table 1: Hypothetical Polymer Properties Derived from this compound (Note: No data is available in the scientific literature for these polymers.)

| Polymer Type | Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Solubility |

|---|---|---|---|---|---|

| Polyamide | Terephthaloyl chloride | Data not available | Data not available | Data not available | Data not available |

| Polyamide | Isophthaloyl chloride | Data not available | Data not available | Data not available | Data not available |

| Polyimide | Pyromellitic dianhydride | Data not available | Data not available | Data not available | Data not available |

| Polyimide | 4,4'-Oxydiphthalic anhydride | Data not available | Data not available | Data not available | Data not available |

Ligand Design and Coordination Chemistry Applications

The two adjacent amine groups of o-phenylenediamine derivatives make them excellent bidentate ligands, capable of forming stable chelate rings with transition metal ions. The electronic and steric properties of substituents on the benzene ring can modulate the coordination behavior of the ligand and the properties of the resulting metal complex. wikipedia.org The electron-donating isopropoxy group in This compound would be expected to increase the electron density on the amine donors, potentially enhancing their bond to metal centers.

Investigation of Coordination Modes and Stereochemistry of this compound Ligands

o-Phenylenediamines typically act as bidentate ligands, coordinating to a metal center through the nitrogen atoms of both amine groups. In complexes of the type [M(diamine)₂X₂], this can lead to cis and trans geometric isomers. rsc.org The specific coordination mode and resulting stereochemistry are influenced by the metal ion, other ligands present, and the steric profile of the diamine.

For This compound , the bulky isopropoxy group adjacent to one of the amine donors could potentially influence the stereochemistry of the resulting complexes, possibly favoring specific isomers to minimize steric hindrance. However, as no complexes have been synthesized and characterized, their coordination modes and stereochemistry remain undetermined.

Table 2: Potential Coordination Properties of this compound with Metals (Note: Based on principles of coordination chemistry; no specific experimental data is available.)

| Metal Ion | Potential Complex Formula | Expected Coordination Mode | Possible Stereochemistry | Research Status |

|---|---|---|---|---|

| Ni(II) | [Ni(C₉H₁₄N₂O)₂Cl₂] | Bidentate (N,N') | cis / trans isomers | Not reported |

| Co(II) | [Co(C₉H₁₄N₂O)₂Cl₂] | Bidentate (N,N') | cis / trans isomers | Not reported |

| Cu(II) | [Cu(C₉H₁₄N₂O)₂]²⁺ | Bidentate (N,N') | Square Planar / Distorted Octahedral | Not reported |

| Zn(II) | [Zn(C₉H₁₄N₂O)₂Cl₂] | Bidentate (N,N') | Tetrahedral | Not reported |

Catalytic Activity of Metal Complexes Derived from this compound

Metal complexes derived from diamine ligands are often investigated for their catalytic properties, particularly in oxidation and hydrogenation reactions. The ligand framework can stabilize the metal center in various oxidation states and influence the accessibility of the catalytic site.

There are currently no published studies on the catalytic activity of any metal complexes derived from This compound . Research into the catalytic applications of related phenoxy-imine or Schiff base complexes has been conducted, showing activity in reactions like cyclohexane (B81311) oxidation, but this cannot be extrapolated to the title compound. researchgate.net

Table 3: Hypothetical Catalytic Applications (Note: No data is available in the scientific literature.)

| Metal Complex | Reaction Type | Substrate | Product | Conversion / Yield | Research Status |

|---|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available | Not reported |

| Data not available | Data not available | Data not available | Data not available | Data not available | Not reported |

Supramolecular Assemblies Involving this compound as a Ligand Component

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and metal-ligand coordination. nih.gov Aromatic molecules with multiple binding sites are often used as building blocks for such assemblies. The amine groups of This compound could participate in hydrogen bonding, while its ability to act as a ligand could enable the formation of metal-directed supramolecular structures.

Despite this potential, there is no evidence in the scientific literature of This compound being used to construct supramolecular assemblies.

Theoretical and Computational Chemistry Investigations of 3 Isopropoxy Benzene 1,2 Diamine

Conformational Analysis and Molecular Dynamics Simulations of 3-Isopropoxy-benzene-1,2-diamine

The isopropoxy group in this compound is not static and can rotate around the C-O bond, leading to different spatial arrangements or conformations. libretexts.orgchemistrysteps.com Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. rsc.orgimperial.ac.uk

The orientation of the isopropoxy group relative to the benzene (B151609) ring will be a key conformational feature. Steric hindrance between the isopropyl methyl groups and the adjacent amino group will likely influence the preferred dihedral angle. Computational methods can map the potential energy surface by systematically rotating the isopropoxy group and calculating the energy at each step. It is expected that the most stable conformer will be one that minimizes steric clash.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound in different environments, such as in solution. chemrxiv.orgmdpi.com By simulating the motion of the molecule over time, MD can reveal how solvent molecules interact with the diamine and how the molecule's conformation fluctuates under thermal energy. This is particularly relevant for understanding its behavior in a reaction medium or its interactions in a biological system. For instance, MD simulations could show the flexibility of the isopropoxy group and the hydrogen bonding dynamics of the amino groups with solvent molecules. nih.gov

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions. For this compound, a key reaction is the condensation with carbonyl compounds to form benzimidazoles or other heterocyclic structures. mdpi.com Theoretical modeling can elucidate the step-by-step pathway of such reactions, including the identification of intermediates and transition states.

Table 2: Hypothetical Calculated Activation Energies for the Rate-Determining Step in Benzimidazole (B57391) Formation

| Diamine Reactant | Carbonyl Reactant | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| o-Phenylenediamine (B120857) | Formaldehyde | Water | DFT (B3LYP/6-31G) | 15.2 |

| o-Phenylenediamine | Acetone | Water | DFT (B3LYP/6-31G) | 18.5 |

| This compound | Formaldehyde | Water | DFT (B3LYP/6-31G) | 14.8 |

| This compound | Acetone | Water | DFT (B3LYP/6-31G) | 19.1 |

Note: Data for o-phenylenediamine are representative. Data for this compound are hypothetical, based on the expected electron-donating effect of the isopropoxy group slightly lowering the activation energy for reaction with electrophiles.

Computational Studies on Ligand-Metal Interactions and Coordination Chemistry of this compound

The two adjacent amino groups make this compound an excellent bidentate ligand for forming coordination complexes with metal ions. nih.gov Computational methods, particularly DFT, are widely used to study the structure, bonding, and properties of such metal complexes. researchgate.netisp.edu.pkdiyhpl.usyoutube.com

DFT calculations can predict the preferred coordination geometry of a metal complex with this compound. For example, with a metal like cadmium(II), it could form a distorted octahedral complex. nih.gov The calculations can also provide insights into the nature of the metal-ligand bond by analyzing the molecular orbitals and charge distribution. The strength of the coordination bond can be estimated by calculating the binding energy between the ligand and the metal ion.

Furthermore, these computational studies can predict the spectroscopic properties of the resulting complexes, such as their UV-Vis spectra, which arise from electronic transitions between molecular orbitals. acs.org The isopropoxy substituent can tune the electronic properties of the ligand, which in turn influences the properties of the metal complex. researchgate.net For instance, its electron-donating nature can increase the electron density on the metal center, potentially affecting its catalytic activity or redox properties. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Isopropoxy Benzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Isopropoxy-benzene-1,2-diamine, offering detailed insights into the chemical environment of each proton and carbon atom.

Proton (1H) NMR Techniques

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and arrangement of protons within the this compound molecule. The spectrum provides characteristic signals for the aromatic protons, the isopropoxy group protons, and the amine protons. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as distinct multiplets in the downfield region, generally between δ 6.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring current. inflibnet.ac.in The isopropoxy group gives rise to a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The chemical shift of the methine proton is influenced by the adjacent oxygen atom, causing it to resonate further downfield compared to the methyl protons. docbrown.info The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable due to factors like solvent and concentration. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.0 | m | - |

| Isopropoxy-CH | 4.4 - 4.6 | sept | ~6.0 |

| Amine-NH₂ | 3.0 - 4.0 | br s | - |

| Isopropoxy-CH₃ | 1.2 - 1.4 | d | ~6.0 |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary.

Carbon (13C) NMR Techniques

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. youtube.com Since the natural abundance of ¹³C is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. hw.ac.uk The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. hw.ac.uk

The aromatic carbons of this compound will resonate in the region of δ 110-150 ppm. chemguide.co.uk The carbon attached to the isopropoxy group (C-O) will be found at the lower field end of this range due to the electron-donating effect of the oxygen atom. The carbons bearing the amine groups will also have distinct chemical shifts. The isopropoxy group itself will show two signals: one for the methine carbon (CH) and one for the equivalent methyl carbons (CH₃), typically appearing in the upfield region of the spectrum. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 110 - 125 |

| Isopropoxy-CH | 65 - 75 |

| Isopropoxy-CH₃ | 20 - 25 |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary.

Two-Dimensional (2D) NMR Methodologies (e.g., COSY, HMQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons and between the methine and methyl protons of the isopropoxy group, confirming their proximity within the molecular structure. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear correlation experiment establishes one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edu The HSQC spectrum would show a correlation peak for each C-H bond, directly linking the signals in the ¹H and ¹³C NMR spectra. This is invaluable for assigning the signals of the aromatic C-H groups and the isopropoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton. emerypharma.com For instance, correlations would be expected between the isopropoxy protons and the aromatic carbon to which the group is attached (C-O), as well as between the amine protons and the adjacent aromatic carbons.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound, and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound with a high degree of confidence. nih.govnih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O |

| Exact Mass | 166.1106 g/mol |

| Monoisotopic Mass | 166.1106 g/mol |

Note: The exact and monoisotopic masses are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). ekb.eg The resulting fragment ions are then analyzed to provide detailed structural information. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses of the isopropoxy group or parts thereof, as well as fragmentation of the aromatic ring. Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule. researchgate.net

Table 4: Potential Fragment Ions in the MS/MS Spectrum of this compound

| Proposed Fragment | Proposed Loss | m/z of Fragment |

|---|---|---|

| [M - CH(CH₃)₂]⁺ | Loss of isopropyl group | 123.0558 |

| [M - OCH(CH₃)₂]⁺ | Loss of isopropoxy group | 107.0606 |

| [M - C₃H₇]⁺ | Loss of propyl radical | 123.0558 |

Note: The m/z values are calculated for the monoisotopic masses of the fragment ions.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses, thereby providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of a molecule's bonds. For this compound, the IR spectrum provides clear evidence for its key structural features. The primary amine (-NH₂) groups are particularly prominent, typically exhibiting two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes. The presence of the isopropoxy group (-OCH(CH₃)₂) is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and strong C-O stretching bands. The aromatic ring itself produces characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy serves as a complementary technique to IR. It involves inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the IR spectrum. Raman is particularly sensitive to non-polar and symmetric bonds. Therefore, the C=C stretching vibrations of the benzene ring and the C-C bonds of the isopropyl group often yield strong Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) nist.govnist.gov | Expected Raman Shift (cm⁻¹) | Significance |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | 3300 - 3500 | Confirms the presence of the 1,2-diamine moiety. |

| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 | Weak | Further evidence of the primary amine groups. |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Strong, 3000 - 3100 | Indicates the presence of the benzene ring. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (multiple bands) | Strong, 1450 - 1600 | Confirms the aromatic backbone. |

| Isopropoxy Group | sp³ C-H Stretch | 2850 - 2970 | 2850 - 2970 | Identifies the aliphatic protons of the isopropoxy substituent. |

| Ether Linkage | C-O-C Asymmetric Stretch | 1200 - 1275 | Moderate | Confirms the ether linkage of the isopropoxy group to the ring. |

X-ray Crystallography for Solid-State Structural Determination in Research

While vibrational spectroscopy identifies functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is mathematically analyzed to determine the precise spatial arrangement of every atom, yielding exact bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its constitution. It would reveal:

The planarity of the benzene ring.

The precise bond lengths and angles of the diamine and isopropoxy substituents.

The conformation of the isopropoxy group relative to the plane of the aromatic ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the amine groups of adjacent molecules.

Such detailed structural information is invaluable for understanding the molecule's reactivity, physical properties, and potential interactions with biological targets or other reagents. Although specific crystallographic data for this compound is not widely published, the methodology remains the gold standard for absolute structural elucidation in chemical research. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an essential tool in synthetic chemistry for separating components of a mixture, thereby enabling the assessment of product purity and the monitoring of reaction progress. For an intermediate like this compound, both gas and liquid chromatography are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC, the sample is vaporized and separated based on boiling point and affinity for a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure and molecular weight.

GC-MS is well-suited for analyzing this compound due to its likely volatility. It is used to:

Assess Purity: Detect and quantify volatile impurities, residual starting materials, or solvents.

Confirm Identity: The molecular ion peak in the mass spectrum confirms the molecular weight (166.22 g/mol ), and the fragmentation pattern helps to verify the structure.

| Parameter | Description | Application to this compound |

| Stationary Phase | Typically a non-polar or medium-polarity phase (e.g., polysiloxane-based). | Provides separation from potential non-polar byproducts or starting materials. |

| Temperature Program | A gradient of increasing column temperature. | Ensures elution of the target compound and other components with different boiling points in a reasonable timeframe. |

| Ionization Mode | Electron Ionization (EI) is standard. | Generates a reproducible fragmentation pattern for library matching and structural confirmation. |

| Detection | A mass analyzer (e.g., quadrupole) detects ions based on their mass-to-charge ratio. | Provides the mass spectrum, including the molecular ion peak and key fragment ions. |

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile or thermally sensitive compounds. For phenylenediamine derivatives, which can be prone to oxidation, HPLC is a particularly robust technique. osha.gov The separation occurs in a liquid mobile phase that is pumped under high pressure through a column packed with a solid stationary phase.

A common mode for analyzing this compound is reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a more polar mixture, such as methanol (B129727)/water or acetonitrile/water. osha.gov A UV detector is typically used, as the benzene ring possesses a strong chromophore that absorbs UV light. By comparing the integrated area of the product peak to the total area of all peaks, the purity of the sample can be accurately determined. The method can be challenging due to the susceptibility of free amines to oxidation, often requiring a buffered mobile phase to maintain a stable pH. osha.gov

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 or C8 | Separates the moderately polar target compound from more polar or less polar impurities. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with a buffer (e.g., phosphate (B84403) at pH 7). osha.gov | Elutes the compound from the column. The buffer stabilizes the amine functional groups. osha.gov |

| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) | The aromatic ring allows for sensitive detection and quantification. |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Controls the speed of the separation and the retention time of the analyte. |

Future Research Directions and Emerging Perspectives on 3 Isopropoxy Benzene 1,2 Diamine

Exploration of Novel and Sustainable Synthetic Pathways for 3-Isopropoxy-benzene-1,2-diamine

Current synthetic routes to this compound often involve multi-step processes that may utilize hazardous reagents and generate significant waste. A typical pathway could start from 4-nitrophenol (B140041), proceeding through steps like allylation, Claisen rearrangement, isopropoxylation, and finally, reduction of the nitro group. Future research is poised to develop more sustainable and efficient alternatives.

One promising area is the exploration of one-pot synthesis methods. For instance, the synthesis of related benzimidazoles has been achieved in a one-pot procedure from 2-nitroamines using iron powder and ammonium (B1175870) chloride in formic acid, which combines nitro group reduction and cyclization. organic-chemistry.org Adapting such a strategy could significantly streamline the synthesis of this compound from a suitable nitro-precursor.

Furthermore, the development of catalytic systems for the direct amination of catechol derivatives presents a potential atom-economical route. Research into greener reduction methods for the final nitro group reduction step is also critical. While methods using stannous chloride (SnCl₂) are effective, they generate tin-based waste. Catalytic transfer hydrogenation using formic acid or other hydrogen donors with a recyclable metal catalyst offers a more environmentally benign alternative. The use of water as a solvent in the synthesis of related benzimidazoles has shown remarkable advantages in terms of yield and simplified work-up procedures, a direction that holds promise for this compound as well. rsc.org

| Synthetic Step | Traditional Reagent/Condition | Potential Sustainable Alternative | Anticipated Benefit |

| Nitro Group Reduction | Stannous Chloride (SnCl₂) in Ethanol (B145695) | Catalytic Transfer Hydrogenation (e.g., Fe/HCl, H₂/Pd-C) | Avoids toxic heavy metal waste |

| Solvent | Benzene (B151609), Diphenyl ether | Water, Supercritical CO₂, Bio-derived solvents | Reduced toxicity and environmental impact |

| Process | Multi-step batch reactions | One-pot synthesis, Continuous flow reactors | Increased efficiency, reduced waste, improved safety |

Future efforts will likely focus on combining these strategies to create a truly sustainable and economically viable manufacturing process for this compound.

Development of Advanced Functional Materials Derived from this compound

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of advanced functional materials. The two adjacent amine groups can readily undergo condensation reactions to form a variety of heterocyclic and polymeric structures.

Benzimidazoles: The most immediate application is in the synthesis of substituted benzimidazoles. wikipedia.org By condensing this compound with various aldehydes or carboxylic acids, a library of novel 4-isopropoxy-benzimidazoles can be generated. researchgate.netnih.gov These compounds are of high interest in medicinal chemistry, as benzimidazole (B57391) derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. rsc.org The isopropoxy group can modulate the lipophilicity and metabolic stability of these potential drug candidates.

Polymers: Diamines are fundamental monomers in the production of high-performance polymers such as polyimides, polyamides, and polyureas. google.com The incorporation of this compound into polymer backbones could impart unique properties. The bulky isopropoxy group might disrupt chain packing, potentially increasing solubility and lowering the glass transition temperature of the resulting polymers. These polymers could find applications as gas separation membranes, flexible electronic substrates, or low-dielectric materials. Research on polymers derived from other diamines has shown that blending with materials like polyvinyl alcohol or chitosan (B1678972) can create novel nanocomposites with enhanced properties. kashanu.ac.ir

Future research will involve synthesizing and characterizing these new materials, evaluating their thermal, mechanical, and electronic properties, and exploring their performance in various applications.

Innovative Applications in Homogeneous and Heterogeneous Catalytic Systems

The vicinal diamine functionality in this compound makes it an attractive precursor for the synthesis of novel ligands for catalysis.

Homogeneous Catalysis: The compound can be used to synthesize N-heterocyclic carbene (NHC) precursors and other bidentate ligands. The electronic properties of the resulting metal complexes can be fine-tuned by the electron-donating isopropoxy group, potentially influencing the catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. Studies on other 1,3-diamine derivatives have shown their potential in catalyzing asymmetric Mannich reactions with high enantioselectivities. nih.gov

Heterogeneous Catalysis: this compound can serve as a linker to create porous, metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials possess high surface areas and tunable pore sizes, making them excellent candidates for heterogeneous catalysis. For example, platinum nanoparticles linked by various diamines have been shown to form stable, porous networks for catalytic hydrogen sensing. nih.gov By immobilizing catalytic metal centers within a framework built from this diamine, highly active and recyclable catalysts could be developed for a range of organic transformations. The isopropoxy group could influence the framework's porosity and affinity for specific substrates.

Emerging research will focus on designing and synthesizing these novel catalytic systems and evaluating their performance in challenging chemical reactions.

Integration of Green Chemistry Principles in the Research and Development of this compound

The twelve principles of green chemistry provide a framework for making the lifecycle of chemicals more sustainable. google.comgoogle.com Future research on this compound should actively incorporate these principles.

| Green Chemistry Principle | Application to this compound R&D |

| 1. Prevention | Designing syntheses that minimize byproduct formation. |

| 2. Atom Economy | Developing addition reactions (e.g., direct amination) rather than substitution reactions. |

| 3. Less Hazardous Chemical Syntheses | Replacing toxic reagents like stannous chloride and solvents like benzene. |

| 5. Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media. rsc.orgnih.gov |

| 6. Design for Energy Efficiency | Employing microwave-assisted synthesis or developing reactions that proceed at ambient temperature and pressure. organic-chemistry.org |

| 7. Use of Renewable Feedstocks | Investigating biosynthetic routes starting from renewable precursors. |

| 9. Catalysis | Using catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. nih.gov |

A key focus will be on replacing traditional solvents with greener alternatives. Water-mediated reactions, for example, are highly desirable not only for their low environmental impact but also for potentially unique reactivity and selectivity. rsc.org Similarly, developing catalyst- and solvent-free reaction conditions, as has been achieved for the synthesis of other diamines and thiazolidinones, represents a significant goal. nih.govresearchgate.net

Synergistic Approaches Combining Computational and Experimental Research Methodologies

The integration of computational chemistry with experimental work can accelerate the discovery and optimization of processes and materials related to this compound.

Predicting Reactivity and Designing Syntheses: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis of the diamine and its derivatives. researchgate.net This can help in understanding reaction mechanisms, identifying potential byproducts, and optimizing reaction conditions before extensive experimental work is undertaken. For example, computational studies have been used to investigate the binding selectivity of substituted benzimidazole derivatives, providing insights for the design of more potent inhibitors. nih.gov

Designing Functional Materials: Molecular modeling can predict the properties of polymers and frameworks derived from this compound. By simulating polymer chain conformations or the assembly of porous networks, researchers can screen potential structures for desired properties like thermal stability, mechanical strength, or gas permeability.

Understanding Catalytic Mechanisms: Computational docking and molecular dynamics simulations can elucidate how ligands derived from this diamine interact with metal centers and substrates. nih.gov This understanding is crucial for the rational design of more efficient and selective catalysts. This synergistic approach, combining theoretical predictions with empirical validation, will be instrumental in unlocking the full potential of this compound in its various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.